molecular formula C11H23O5P B104182 Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate CAS No. 35051-50-4

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate

Cat. No. B104182
CAS RN: 35051-50-4
M. Wt: 266.27 g/mol
InChI Key: FJELRNPBKJSTOQ-UHFFFAOYSA-N
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Description

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate is a chemical compound synthesized through the Arbuzov reaction, which involves the reaction of ethyl chloroacetate with triethyl phosphate to form an intermediate that subsequently reacts with 2-bromopropane to yield the target compound . This compound is of interest due to its potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate is achieved with a high overall yield of 79.1% . The process begins with the Arbuzov reaction, a well-known method for preparing phosphonates, which in this case, produces an intermediate ethyl 2-(diethoxyphosphoryl)acetate. This intermediate is then further reacted with 2-bromopropane to obtain the desired product . The synthesis route is notable for its efficiency and the high yield obtained, which is significant for practical applications.

Molecular Structure Analysis

While the specific papers provided do not delve into the detailed molecular structure analysis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, related compounds have been studied for their stereochemistry and molecular configurations . For instance, the stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives has been examined through methods like UV irradiation and NMR spectroscopy . Similarly, the stereospecific intramolecular cyclization of related phosphite compounds has been reported, which could provide insights into the stereochemical outcomes of reactions involving similar phosphorus-containing compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate has been explored in various contexts. For example, diethyl (dichloromethyl)phosphonate has been used in the synthesis of alkynes, demonstrating the versatility of phosphonate derivatives in organic synthesis . Additionally, 2-diethoxyphosphoryl-4-nitroalkanoates have been utilized as intermediates in the synthesis of α-alkylidene-γ-lactones and lactams, indicating that diethoxyphosphoryl compounds can be transformed into a range of useful products .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate are not explicitly detailed in the provided papers. However, the synthesis and applications of similar compounds suggest that these properties are conducive to their use in organic synthesis. For instance, the high enantiomeric excess achieved in the production of ethyl (R)-2-hydroxy-4-phenylbutanoate via microbial reduction indicates that the stereochemical purity of such compounds is an important physical property for their application in pharmaceutical synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate is synthesized using the Arbuzov reaction from ethyl chloroacetate and triethyl phosphate, followed by reaction with 2-bromopropane, achieving an overall yield of 79.1% (Nhu, 2013). This compound is used as an intermediate in the synthesis of various organic compounds. For instance, Michael addition of various nitroalkanes to ethyl (2-diethoxyphosphoryl)acrylate gives rise to versatile intermediates, such as 2-diethoxyphosphoryl-4-nitroalkanoates, which can further transform into different organic structures like 3-(diethoxyphosphoryl)tetrahydro-2-furanones and lactams (Blaszczyk, Krawczyk, & Janecki, 2004).

Application in Organic Synthesis

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate also plays a role in the synthesis of 3-fluorofuran-2(5H)-ones through a process involving Z/E photoisomerisation and acid-catalysed cyclisation (Pomeisl, Čejka, Kvíčala, & Paleta, 2007). In addition, the compound is utilized in reactions with nucleophilic reagents to develop new methods for synthesizing difluoromethylphosphonate-substituted nitrogen heterocycles, highlighting its less reactive nature in specific chemical reactions compared to other ketoesters (Pasternak, Golubev, Peregudov, & Chkanikov, 2000).

Future Directions

The future directions for research and application of Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate would depend on its properties and potential uses. It could be of interest in the field of organic synthesis or as a reagent for specific chemical reactions .

properties

IUPAC Name

ethyl 2-diethoxyphosphoryl-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O5P/c1-6-14-11(12)10(9(4)5)17(13,15-7-2)16-8-3/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJELRNPBKJSTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472415
Record name Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate

CAS RN

35051-50-4
Record name Butanoic acid, 2-(diethoxyphosphinyl)-3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35051-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PGM Wuts, SR Putt, AR Ritter - The Journal of Organic Chemistry, 1988 - ACS Publications
Dipeptide isosteres have recently begun to attract attention because of their ability to mimic the transition states of proteolytic enzymes or to alter or enhance the function of regulatory …
Number of citations: 49 pubs.acs.org
Y Cheng, TC Judd, MD Bartberger… - Journal of medicinal …, 2011 - ACS Publications
Using fragment-based screening of a focused fragment library, 2-aminoquinoline 1 was identified as an initial hit for BACE1. Further SAR development was supported by X-ray …
Number of citations: 157 pubs.acs.org
AC Ferguson, RM Adlington, DH Martyres, PJ Rutledge… - Tetrahedron, 2003 - Elsevier
A route has been developed which allows synthesis of novel cyclobutanone analogues of penicillin. This is illustrated by the synthesis of (1R,4R,5R,5′R,7S)-(1b) and (1S,4S,5S,5′R,…
Number of citations: 30 www.sciencedirect.com
TJ Senter - 2015 - search.proquest.com
Azabicyclic ring skeletons are common structural subunits found in numerous alkaloid natural products. These motifs frequently comprise the core of biologically active and …
Number of citations: 3 search.proquest.com

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